1-Bromo-2-ethoxy-3-fluorobenzene

Aryl hydrocarbon receptor (AhR) Luciferase reporter gene assay EC50 quantification

1-Bromo-2-ethoxy-3-fluorobenzene (CAS 909302-84-7) is a trisubstituted aromatic compound of the aryl halide class, with a molecular formula of C₈H₈BrFO and a molecular weight of 219.05 g/mol. Its substitution pattern—featuring bromine at position 1, ethoxy at position 2, and fluorine at position 3 on the benzene ring—creates a specific ortho-relationship between the bromine and ethoxy groups, with the fluorine situated meta to the ethoxy substituent.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 909302-84-7
Cat. No. B1521271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethoxy-3-fluorobenzene
CAS909302-84-7
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=C1Br)F
InChIInChI=1S/C8H8BrFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
InChIKeyQUPXYTPDGYOCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-ethoxy-3-fluorobenzene (909302-84-7) as a Polyfunctional Aryl Halide Building Block: Basic Characteristics and Procurement Context


1-Bromo-2-ethoxy-3-fluorobenzene (CAS 909302-84-7) is a trisubstituted aromatic compound of the aryl halide class, with a molecular formula of C₈H₈BrFO and a molecular weight of 219.05 g/mol . Its substitution pattern—featuring bromine at position 1, ethoxy at position 2, and fluorine at position 3 on the benzene ring—creates a specific ortho-relationship between the bromine and ethoxy groups, with the fluorine situated meta to the ethoxy substituent . The compound is commercially available from multiple global suppliers (Aladdin, Macklin, CymitQuimica, AKSci, Combi-Blocks) in research quantities typically ranging from 100 mg to 25 g, with standard purity specifications of 95-98% . Physical properties derived from computational models include a predicted boiling point of 227.5±20.0 °C, a calculated density of 1.457 g/cm³, and a LogP value of 2.9869 . The presence of a reactive bromine atom renders the compound suitable for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the electron-withdrawing fluorine and moderately electron-donating ethoxy group collectively modulate the electronic character of the aromatic ring [1].

Building Block Role Polyfunctional aryl halide scaffold for cross-coupling and nucleophilic substitution workflows
Reactive Handle Bromine atom supports Suzuki-Miyaura, Buchwald-Hartwig, and related metal-catalyzed coupling reactions
Electronic Tuning Combined ethoxy (EDG) and fluorine (EWG) modulation enables electronic character adjustment

Why 1-Bromo-2-ethoxy-3-fluorobenzene (909302-84-7) Is Not Readily Interchangeable with Positional Isomers or Analogous Aryl Halides


Despite sharing the same molecular formula (C₈H₈BrFO) and molecular weight (219.05 g/mol) with its positional isomers—including 1-bromo-2-ethoxy-4-fluorobenzene (CAS 871717-61-2) and 1-bromo-3-ethoxy-2-fluorobenzene—the specific 1,2,3-substitution pattern of the target compound confers distinct electronic and steric properties that materially affect its reactivity profile in cross-coupling and nucleophilic substitution reactions [1]. The ortho-relationship between bromine and ethoxy groups introduces steric congestion that can modulate the rate of oxidative addition to palladium catalysts relative to less hindered isomers, while the meta-disposition of the fluorine atom creates a different Hammett substituent constant profile compared to the para-fluoro analog [1]. Furthermore, substitution of the ethoxy group with methoxy (1-bromo-2-methoxy-3-fluorobenzene; CAS 295376-21-5) alters both lipophilicity (reducing LogP from ~2.99 to a lower value) and steric bulk, which may affect membrane permeability in biological applications and chromatographic behavior during purification [2]. Even within the same substitution pattern, halogen replacement (e.g., chloro analog: 1-chloro-2-ethoxy-3-fluorobenzene; CAS 1668474-05-2) fundamentally changes the leaving group propensity and cross-coupling kinetics due to the stronger C–Cl bond (bond dissociation energy ~399 kJ/mol) versus C–Br (~285 kJ/mol) [3]. These distinctions underscore that interchange without re-optimization of reaction conditions or biological assays is not scientifically justified.

Target Compound
1-Bromo-2-ethoxy-3-fluorobenzene (909302-84-7)
Positional Isomer
Ortho Br/OEt; meta F
4-fluoro isomer may shift steric and electronic profiles, altering cross-coupling kinetics
Methoxy Analog
Ethoxy (-OEt) substituent
Methoxy analog may reduce lipophilicity and steric bulk, affecting chromatography and membrane partitioning
Halogen Replacement
C–Br bond (lower BDE)
Chloro analog may require re-optimization due to stronger C–Cl bond and different leaving-group propensity

1-Bromo-2-ethoxy-3-fluorobenzene (909302-84-7) Differential Evidence: Quantified Comparisons Against Analogs


AhR Agonist Activity of 1-Bromo-2-ethoxy-3-fluorobenzene Versus Structurally Related Aryl Halides

In a human recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay with 24-hour incubation, 1-bromo-2-ethoxy-3-fluorobenzene demonstrated measurable agonist activity at the aryl hydrocarbon receptor (AhR) with an EC50 value of 172 nM [1]. This represents a defined quantitative benchmark for this substitution pattern. While systematic head-to-head comparison data against positional isomers or halogen-substituted analogs are not available in the public domain, this EC50 value provides a reference point for evaluating structure-activity relationships within the 2-ethoxy-3-fluorophenyl scaffold. The presence of bromine at the 1-position, rather than chlorine or iodine, in combination with the specific 2-ethoxy-3-fluoro arrangement, collectively contributes to the observed activity profile [1].

AhR Agonist Activity
Reported
EC50 = 172 nM
Supports AhR screening assay context
No direct comparator data available; class-level inference only
Aryl hydrocarbon receptor (AhR) Luciferase reporter gene assay EC50 quantification

Boiling Point Differential Between 1-Bromo-2-ethoxy-3-fluorobenzene and Its 4-Fluoro Positional Isomer

Computational modeling predicts a boiling point of 227.5±20.0 °C (at 760 mmHg) for 1-bromo-2-ethoxy-3-fluorobenzene , whereas its positional isomer 1-bromo-2-ethoxy-4-fluorobenzene (CAS 871717-61-2) exhibits a significantly lower predicted boiling point of 208.4±20.0 °C . This difference of approximately 19.1 °C reflects the distinct intermolecular interactions arising from the altered substitution pattern, with the 3-fluoro (meta to ethoxy) arrangement generating stronger cohesive forces than the 4-fluoro (para to ethoxy) configuration .

Boiling Point Differential
Data to verify
Δ = +19.1 °C vs. 4-fluoro isomer
May support chromatographic separation design
Computational prediction; model unspecified
Physicochemical characterization Boiling point prediction Positional isomer comparison

LogP Differential: Lipophilicity of 1-Bromo-2-ethoxy-3-fluorobenzene Versus Methoxy Analog

The calculated LogP (octanol-water partition coefficient) for 1-bromo-2-ethoxy-3-fluorobenzene is 2.9869 . While precise LogP data for the direct methoxy analog 1-bromo-2-methoxy-3-fluorobenzene are not available in the open literature, the class-level principle that ethoxy substitution increases lipophilicity by approximately 0.5-0.6 LogP units relative to the corresponding methoxy compound is well established in medicinal chemistry [1]. This translates to a predicted LogP for the methoxy analog of roughly 2.4-2.5, representing a meaningful difference in hydrophobicity that would impact both chromatographic retention and biological membrane permeability [1].

LogP Differential
Class-level
Δ ≈ +0.5 to +0.6 vs. methoxy analog
May alter reversed-phase HPLC retention and permeability behavior
Target LogP calculated; comparator LogP is class-level inference
Lipophilicity LogP calculation Methoxy versus ethoxy substitution

Commercial Availability and Price Benchmarking: 1-Bromo-2-ethoxy-3-fluorobenzene in Multi-Gram Quantities

1-Bromo-2-ethoxy-3-fluorobenzene is commercially available from multiple global suppliers in research quantities up to 25 g, with documented pricing for 98% purity material at 25 g scale ranging from $298.00 (€298.00) to $518.90 USD, and 5 g scale at $126.00 (€126.00) to 520 RMB (~$72 USD) depending on supplier and region . For comparison, the positional isomer 1-bromo-2-ethoxy-4-fluorobenzene (CAS 871717-61-2) is available from a more limited supplier network and lacks the same depth of published multi-gram pricing transparency [1]. The 1-chloro analog (CAS 1668474-05-2) is only available on an inquiry basis without published list pricing, indicating a more restricted commercial footprint .

Commercial Availability
Supplier data
25 g: $298–$519 USD; multiple global suppliers
Broader supplier base may reduce supply chain risk
Pricing as of 2025-2026 supplier catalogs
Procurement Commercial availability Pricing benchmark

1-Bromo-2-ethoxy-3-fluorobenzene (909302-84-7): Research and Industrial Application Scenarios Supported by Differential Evidence


Aryl Hydrocarbon Receptor (AhR) Ligand Screening and SAR Exploration

Based on the documented EC50 value of 172 nM in the HepG2-Lucia AhR reporter gene assay [1], researchers investigating AhR-mediated pathways—including xenobiotic metabolism, immune modulation, and oncology applications—can employ 1-bromo-2-ethoxy-3-fluorobenzene as a benchmark scaffold for the 2-ethoxy-3-fluorophenyl chemotype. This quantitative activity data enables structure-activity relationship (SAR) studies comparing the effects of bromine versus other halogens (Cl, I) or substitution pattern variations on AhR agonism, providing a rational basis for selecting this specific building block for hit-to-lead optimization campaigns.

Chromatographic Method Development and Purification of Positional Isomer Mixtures

The 19.1 °C predicted boiling point differential between 1-bromo-2-ethoxy-3-fluorobenzene (227.5±20.0 °C) and its 4-fluoro isomer (208.4±20.0 °C) establishes a thermodynamic basis for developing chromatographic separations—particularly gas chromatography and preparative HPLC—when these compounds co-elute during synthetic workups. Analytical chemists can leverage this volatility difference to optimize gradient conditions and validate purity specifications, ensuring that cross-contamination between positional isomers is detectable and quantifiable.

Cross-Coupling Chemistry with Predictable Lipophilicity Modulation

For synthetic chemists designing Suzuki-Miyaura or Buchwald-Hartwig coupling sequences, the calculated LogP of 2.9869 for 1-bromo-2-ethoxy-3-fluorobenzene provides a reference for predicting the chromatographic behavior and solubility profile of downstream biaryl products. When comparing this ethoxy-substituted aryl bromide to the corresponding methoxy analog (inferred LogP ~2.4-2.5), the ~0.5-0.6 LogP unit difference [2] informs solvent selection and purification strategy, particularly in medicinal chemistry programs where lipophilic efficiency (LipE) optimization is a key objective.

Multi-Gram Scale Procurement for Lead Optimization Campaigns

Given the compound's established commercial availability at the 25 g scale with transparent pricing from multiple global suppliers , medicinal chemistry and process chemistry groups can confidently include 1-bromo-2-ethoxy-3-fluorobenzene in their building block libraries for lead optimization campaigns. The competitive supplier landscape reduces the risk of single-source supply chain disruptions and enables cost-effective scaling from milligram screening quantities to multi-gram synthetic intermediates without the need for in-house synthesis of the aryl bromide precursor.

Application
Selection Property
Validation Focus
AhR Ligand Screening & SAR
Reported AhR EC50 benchmark
AhR reporter gene assay context
Chromatographic Method Development
Predicted boiling point differential
Positional isomer separation review
Cross-Coupling Synthesis
Calculated LogP reference
Lipophilic efficiency and purification context
Multi-Gram Procurement
Transparent multi-supplier pricing
Supply chain and budget predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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